N4-benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride
CAS No.: 1179373-42-2
Cat. No.: VC11862934
Molecular Formula: C23H23ClN4
Molecular Weight: 390.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179373-42-2 |
|---|---|
| Molecular Formula | C23H23ClN4 |
| Molecular Weight | 390.9 g/mol |
| IUPAC Name | 4-N-benzyl-2-N-(2,5-dimethylphenyl)quinazoline-2,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C23H22N4.ClH/c1-16-12-13-17(2)21(14-16)26-23-25-20-11-7-6-10-19(20)22(27-23)24-15-18-8-4-3-5-9-18;/h3-14H,15H2,1-2H3,(H2,24,25,26,27);1H |
| Standard InChI Key | XPBWUDBATAWNKK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N4-Benzyl-N2-(2,5-dimethylphenyl)quinazoline-2,4-diamine hydrochloride features a quinazoline core substituted at the 2- and 4-positions with a 2,5-dimethylphenyl group and a benzylamine moiety, respectively. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological studies. Key structural attributes include:
-
Quinazoline backbone: A bicyclic system comprising two fused six-membered rings (benzene and pyrimidine), enabling π-π stacking interactions with biological targets .
-
N2-substituent: A 2,5-dimethylphenyl group introduces steric bulk and hydrophobic character, potentially influencing target selectivity .
-
N4-substituent: A benzyl group linked via an amine, which may participate in hydrogen bonding or serve as a metabolic liability .
The compound’s three-dimensional conformation, as inferred from similar quinazolines, adopts a planar orientation for the quinazoline ring, with substituents oriented perpendicularly to minimize steric hindrance .
Table 1: Key Identifiers of N4-Benzyl-N2-(2,5-Dimethylphenyl)quinazoline-2,4-diamine Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 1179373-42-2 | |
| Molecular Formula | C23H23ClN4 | |
| Molecular Weight | 390.9 g/mol | |
| IUPAC Name | 4-N-benzyl-2-N-(2,5-dimethylphenyl)quinazoline-2,4-diamine; hydrochloride | |
| SMILES | CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |
Nomenclature and Identifiers
The compound’s systematic name follows IUPAC conventions, specifying substituent positions on the quinazoline core. Alternative designations include:
-
VCID: VC11862934 (VulcanChem identifier).
-
PubChem CID: 16800907 (for the free base form).
Synonymous representations in chemical databases emphasize the benzyl and dimethylphenyl substituents, underscoring its structural relationship to kinase inhibitors like erlotinib and gefitinib .
Synthesis and Manufacturing
Table 2: Comparative Synthetic Parameters for Quinazoline Derivatives
| Compound | Reaction Time | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| N2-Phenyl-2,4-quinazolinediamine | 12 h | 78 | 95 | |
| N4-Benzyl-N2-methylquinazoline-2,4-diamine | 8 h | 85 | 98 | |
| N2,N4-Dibenzylquinazoline-2,4-diamine | 10 h | 72 | 97 |
Optimization Challenges
Key challenges include minimizing byproducts from over-alkylation and ensuring regioselectivity at the N2 and N4 positions. Purification typically involves column chromatography or recrystallization from ethanol-water mixtures .
Pharmacological Profile
Inferred Mechanism of Action
Quinazolines commonly target ATP-binding pockets in kinases. The dimethylphenyl group at N2 may enhance affinity for tyrosine kinases (e.g., EGFR), while the benzyl group at N4 could modulate solubility and off-target effects .
Comparative Activity with Analogues
Although bioassay data for this compound are lacking, structural analogs exhibit IC50 values in the nanomolar range against cancer cell lines:
Table 3: Biological Activity of Selected Quinazoline Derivatives
Future Research Directions
-
Target identification: High-throughput screening against kinase panels.
-
Structure-activity relationship (SAR) studies: Modifying substituents to enhance potency and reduce toxicity.
-
In vivo efficacy testing: Xenograft models to assess antitumor activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume